molecular formula C10H16Cl3N3 B14077854 4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride

4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride

Cat. No.: B14077854
M. Wt: 284.6 g/mol
InChI Key: WODBANJFDGNEOV-UHFFFAOYSA-N
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Description

4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a piperidine ring and a chlorinated pyridine moiety. This compound is often used in scientific research due to its interesting chemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride typically involves the reaction of 1-(6-chloro-2-pyridinyl)piperidine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems ensures consistent quality and yield. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-Piperidinamine, 1-(2-pyridinyl)-
  • 4-Piperidinamine, 1-(4-chloro-2-pyridinyl)-
  • 4-Piperidinamine, 1-(6-bromo-2-pyridinyl)-

Uniqueness

4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride is unique due to its specific chlorinated pyridine moiety, which imparts distinct chemical properties and biological activities. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H16Cl3N3

Molecular Weight

284.6 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C10H14ClN3.2ClH/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14;;/h1-3,8H,4-7,12H2;2*1H

InChI Key

WODBANJFDGNEOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC(=CC=C2)Cl.Cl.Cl

Origin of Product

United States

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